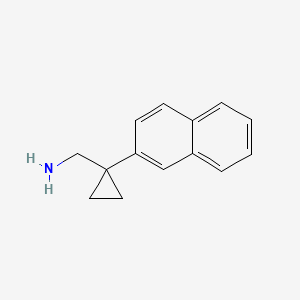
1-(2-Naphthyl)cyclopropanemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ナフチル)シクロプロパンメタナミンは、分子式がC14H15N、分子量が197.28 g/molの研究用化学物質です。IUPAC名では(1-ナフタレン-2-イルシクロプロピル)メタナミンとも呼ばれています。この化合物は、ナフタレン骨格にシクロプロパン環が結合した構造を持ち、さまざまな化学研究の興味深い対象となっています。
準備方法
化学反応の分析
反応の種類
1-(2-ナフチル)シクロプロパンメタナミンは、以下のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するナフチルケトンまたはカルボン酸を生成することができます。
還元: 還元反応により、さまざまなアミン誘導体に変換することができます。
置換: アミン基が他の官能基に置き換わる求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アルキルハライドやアシルクロライドなどの試薬が、置換反応でよく用いられます。
生成される主な生成物
これらの反応から生成される主な生成物には、ナフチルケトン、カルボン酸、およびさまざまな置換アミンが含まれ、使用する特定の反応条件と試薬によって異なります .
科学的研究の応用
1-(2-ナフチル)シクロプロパンメタナミンは、そのユニークな構造と反応性により、科学研究において貴重な化合物です。以下のような用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして。
生物学: ナフタレン誘導体が生物系と相互作用する研究において。
工業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
1-(2-ナフチル)シクロプロパンメタナミンの作用機序には、さまざまな分子標的や経路との相互作用が関与しています。ナフタレン骨格により、タンパク質中の芳香族残基とπ-π相互作用を起こすことができ、シクロプロパン環は歪み誘起反応に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .
類似化合物の比較
類似化合物
1-(2-ナフチル)メタナミン: 構造は似ていますが、シクロプロパン環がありません。
2-(アミノメチル)ナフタレン: アミン基を持つ別のナフタレン誘導体です。
独自性
1-(2-ナフチル)シクロプロパンメタナミンは、ナフタレン骨格とシクロプロパン環の両方が存在することで独自性を持ちます。この組み合わせは、さまざまな用途で汎用性の高い化合物にする、独特の化学的および生物学的特性を付与します .
類似化合物との比較
Similar Compounds
1-(2-Naphthyl)methanamine: Similar structure but lacks the cyclopropane ring.
2-(Aminomethyl)naphthalene: Another naphthalene derivative with an amine group.
Uniqueness
1-(2-Naphthyl)cyclopropanemethanamine is unique due to the presence of both a naphthalene moiety and a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
(1-naphthalen-2-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-10-14(7-8-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10,15H2 |
InChIキー |
YADRRSACJDVQRA-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11729791.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729793.png)
![2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-](/img/structure/B11729801.png)

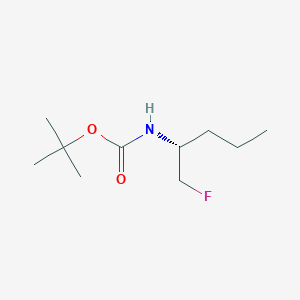
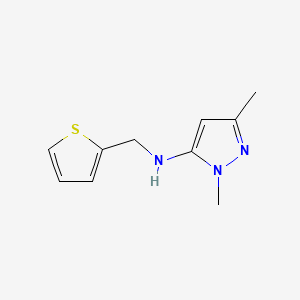
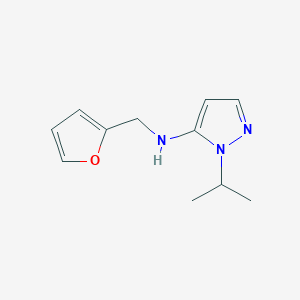
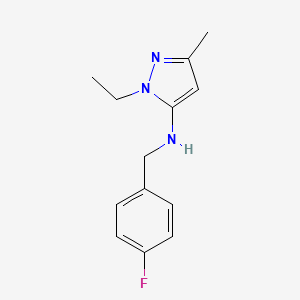
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729832.png)
![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)
![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
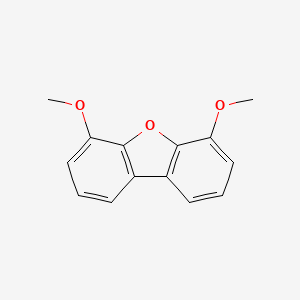
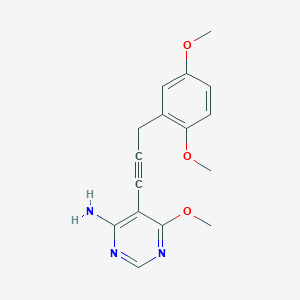
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729861.png)
